1-(Methylthio)-3-methyl-2-butene
CAS No.: 5897-45-0
Cat. No.: VC18573089
Molecular Formula: C6H12S
Molecular Weight: 116.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 5897-45-0 |
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Molecular Formula | C6H12S |
Molecular Weight | 116.23 g/mol |
IUPAC Name | 3-methyl-1-methylsulfanylbut-2-ene |
Standard InChI | InChI=1S/C6H12S/c1-6(2)4-5-7-3/h4H,5H2,1-3H3 |
Standard InChI Key | DMPDXBNHHLOMSL-UHFFFAOYSA-N |
Canonical SMILES | CC(=CCSC)C |
Introduction
Chemical Identification and Structural Characteristics
Molecular Composition and Spectral Analysis
1-(Methylthio)-3-methyl-2-butene has the molecular formula C₆H₁₂S (molecular weight 116.22 g/mol) and features a branched alkene chain with a methylthio (-SCH₃) group at position 1 and a methyl group at position 3 . The compound’s identification in the pygidial gland secretions of Ceroglossus buqueti and Ceroglossus magellanicus was achieved through gas chromatography–mass spectrometry (GC–MS) analysis. The electron ionization (70 eV) mass spectrum revealed a base peak at m/z 116 (molecular ion) and a prominent fragment at m/z 69, corresponding to the loss of a methylthio radical (·SCH₃) . Satellite peaks at m/z 118 (≈4.4% relative abundance) and m/z 117 (≈6.7%) confirmed the presence of one sulfur atom and six carbon atoms, respectively .
Chromatographic retention indices further validated the compound’s identity:
These values matched those of a chemically synthesized standard, ruling out structural isomers such as 4-methylthio-2-pentene or 1-methylthio-2-methyl-2-butene .
Nomenclature and Structural Isomerism
The compound’s IUPAC name, 3-methyl-1-(methylthio)-2-butene, reflects its substitution pattern: a methylthio group at carbon 1 and a methyl group at carbon 3 of a butene chain. This nomenclature distinguishes it from thiol-containing analogs (e.g., 3-methyl-2-butene-1-thiol, CAS 5287-45-6) , which feature a sulfhydryl (-SH) group instead of a thioether.
Synthesis and Chemical Properties
Laboratory Synthesis
The compound was synthesized via a nucleophilic substitution reaction between 3,3-dimethylallyl bromide (prenyl bromide) and sodium thiomethoxide in tetrahydrofuran (THF) :
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Reaction Setup: Prenyl bromide (20.0 mg, 0.14 mmol) was added dropwise to sodium thiomethoxide (14.0 mg, 0.2 mmol) in THF at 0°C.
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Stirring and Quenching: The mixture was stirred at room temperature for 24 hours, then quenched with ice-cold water.
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Extraction and Drying: The product was extracted with diethyl ether and dried over anhydrous sodium sulfate .
The synthetic product exhibited identical spectral and chromatographic properties to the natural compound, confirming its structure .
Physicochemical Properties
Property | Value |
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Molecular Formula | C₆H₁₂S |
Molecular Weight | 116.22 g/mol |
Boiling Point | Not reported |
Density | Not reported |
Solubility | Lipophilic (soluble in ether, hexane) |
The compound’s volatility and lipophilicity facilitate its diffusion as a gaseous deterrent, enhancing its efficacy in arthropod defense .
Natural Occurrence and Ecological Role
Defensive Secretions in Ceroglossus Beetles
1-(Methylthio)-3-methyl-2-butene was identified as the primary sulfurous component in the pygidial gland secretions of:
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Ceroglossus buqueti
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Ceroglossus magellanicus
These secretions also contain carboxylic acids (e.g., methacrylic, tiglic, benzoic) and hydrocarbons (e.g., 11-tricosene), which likely synergize with the sulfur compound to repel predators .
Table 1: Major Components of Ceroglossus Defensive Secretions
Compound Class | Examples | Species Detected In |
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Sulfur Compounds | 1-(Methylthio)-3-methyl-2-butene | C. buqueti, C. magellanicus |
Carboxylic Acids | Methacrylic, ethacrylic, tiglic, benzoic acids | All studied Ceroglossus spp. |
Hydrocarbons | 11-tricosene | C. buqueti |
Absence in Ceroglossus chilensis
Notably, the compound was absent in the congeneric Ceroglossus chilensis, whose secretions are dominated by methacrylic and ethacrylic acids . This interspecific variation suggests divergent evolutionary pathways in chemical defense strategies within the genus.
Biosynthetic and Evolutionary Considerations
Biosynthetic Pathway
The compound’s isoprenoid backbone implies biosynthesis via the mevalonate pathway, contrasting with the polyketide origin of many arthropod exudates . The incorporation of a methylthio group likely involves S-adenosylmethionine (SAM)-dependent methylation of a thiol precursor, though exact enzymatic mechanisms remain uncharacterized.
Ecological and Evolutionary Implications
The restricted distribution of 1-(methylthio)-3-methyl-2-butene to two Ceroglossus species raises questions about its adaptive significance:
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Aposematism: Bright coloration in Ceroglossus beetles may signal chemical unpalatability to predators.
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Predator Specificity: The compound’s efficacy against mammalian, avian, or arthropod predators warrants further study.
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Phylogenetic Patterns: Whether its presence correlates with biogeography or phylogenetic clades remains unexplored .
Comparative Analysis with Related Sulfur Compounds
Thiols vs. Thioethers in Insect Secretions
Most sulfur-containing arthropod defenses are thiols (e.g., methanethiol in stink bugs) or disulfides. 1-(Methylthio)-3-methyl-2-butene is unique as a thioether, offering greater stability and reduced volatility compared to thiols .
Industrial and Flavorant Applications
While novel in biological systems, this compound has been identified in hop essential oils and utilized as a flavoring agent . Its synthetic accessibility (e.g., from prenyl bromide) makes it a valuable intermediate in organic chemistry .
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